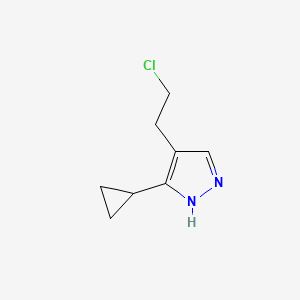
4-(2-chloroethyl)-5-cyclopropyl-1H-pyrazole
説明
4-(2-Chloroethyl)-5-cyclopropyl-1H-pyrazole (CECPP) is an organic compound with a wide range of applications in scientific research. It is a cyclopropyl-pyrazole derivative, with a molecular formula of C7H10ClN3. CECPP is used in a variety of laboratory experiments, including biochemical and physiological studies, due to its unique structure and properties.
科学的研究の応用
4-(2-chloroethyl)-5-cyclopropyl-1H-pyrazole has a wide range of applications in scientific research. It is used in biochemical and physiological studies, as well as in drug discovery and development. 4-(2-chloroethyl)-5-cyclopropyl-1H-pyrazole has also been used in studies of enzyme inhibition, protein-protein interactions, and signal transduction. Additionally, it has been used to study the effects of various drugs on the nervous system and to investigate the role of certain proteins in the regulation of cell cycle progression.
作用機序
4-(2-chloroethyl)-5-cyclopropyl-1H-pyrazole is an inhibitor of the enzyme cyclin-dependent kinase (CDK). CDKs are a family of serine/threonine kinases that regulate the progression of the cell cycle by phosphorylating proteins involved in the cell cycle. 4-(2-chloroethyl)-5-cyclopropyl-1H-pyrazole binds to the ATP-binding pocket of CDKs and prevents them from phosphorylating their substrates. This inhibition of CDK activity leads to a decrease in cell proliferation and an arrest in the cell cycle.
Biochemical and Physiological Effects
4-(2-chloroethyl)-5-cyclopropyl-1H-pyrazole has been shown to have a number of biochemical and physiological effects. In biochemical studies, it has been shown to inhibit the activity of a variety of enzymes, including CDKs, MAPKs, and PI3Ks. In physiological studies, 4-(2-chloroethyl)-5-cyclopropyl-1H-pyrazole has been shown to reduce inflammation, decrease oxidative stress, and inhibit tumor growth. Additionally, 4-(2-chloroethyl)-5-cyclopropyl-1H-pyrazole has been shown to have neuroprotective and neuroregenerative effects in animal models.
実験室実験の利点と制限
4-(2-chloroethyl)-5-cyclopropyl-1H-pyrazole has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. Additionally, it is relatively inexpensive and non-toxic. However, 4-(2-chloroethyl)-5-cyclopropyl-1H-pyrazole is not very soluble in organic solvents, and it can be difficult to purify.
将来の方向性
There are several potential future directions for 4-(2-chloroethyl)-5-cyclopropyl-1H-pyrazole research. These include further investigations into the biochemical and physiological effects of 4-(2-chloroethyl)-5-cyclopropyl-1H-pyrazole, as well as its potential therapeutic applications. Additionally, further studies into the mechanism of action of 4-(2-chloroethyl)-5-cyclopropyl-1H-pyrazole could lead to the development of more effective inhibitors of CDKs and other enzymes. Finally, further research into the synthesis of 4-(2-chloroethyl)-5-cyclopropyl-1H-pyrazole could lead to the development of more efficient and cost-effective methods of synthesis.
特性
IUPAC Name |
4-(2-chloroethyl)-5-cyclopropyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c9-4-3-7-5-10-11-8(7)6-1-2-6/h5-6H,1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGTXFHUSOSLBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloroethyl)-5-cyclopropyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482213.png)
![6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482214.png)
![6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1482215.png)
![6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482216.png)
![(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482217.png)
![7-(chloromethyl)-6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482218.png)
![7-(chloromethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482220.png)
![methyl 2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetate](/img/structure/B1482221.png)
![2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482222.png)
![6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1482226.png)
![2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482227.png)
![methyl 2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetate](/img/structure/B1482228.png)
![2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482230.png)
![2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-ol](/img/structure/B1482233.png)